2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide
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Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide is an organic compound that features a benzimidazole moiety linked to a pyridine ring through a hydrazide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide typically involves the following steps:
Formation of Benzimidazole Derivative: The starting material, 1H-benzimidazole, is reacted with a suitable thiolating agent to introduce the sulfanyl group.
Hydrazide Formation: The intermediate is then treated with hydrazine hydrate to form the hydrazide.
Schiff Base Formation: Finally, the hydrazide is condensed with pyridine-2-carbaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity . The pathways involved may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid derivatives: These compounds share the benzimidazole and sulfanyl moieties but differ in their side chains.
Pyridine-2-carbaldehyde hydrazones: These compounds have similar Schiff base structures but lack the benzimidazole moiety.
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide is unique due to the combination of the benzimidazole and pyridine rings linked through a hydrazide bridge. This unique structure imparts specific electronic and steric properties that can be exploited in various applications .
Properties
Molecular Formula |
C15H13N5OS |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C15H13N5OS/c21-14(20-17-9-11-5-3-4-8-16-11)10-22-15-18-12-6-1-2-7-13(12)19-15/h1-9H,10H2,(H,18,19)(H,20,21)/b17-9+ |
InChI Key |
XDFPXIKBDUHJFC-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC=CC=N3 |
Origin of Product |
United States |
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